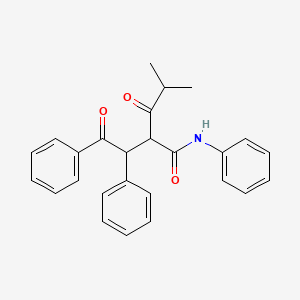

4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ketones and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,2-diphenylethanone.

Addition of Methyl Group: The intermediate is then reacted with methylmagnesium bromide to introduce the methyl group, forming 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)pentanoic acid.

Amidation: The final step involves the reaction of the acid with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide can undergo various chemical reactions, including:

Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst or under heating.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, modulating signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)butanamide

- 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-methylpentanamide

- 4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylbutanamide

Uniqueness

4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide is unique due to its specific combination of functional groups and its structural complexity

Biological Activity

4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide, a compound with a molecular formula of C26H25NO3 and a molecular weight of approximately 399.49 g/mol, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound is characterized by its complex structure which includes ketone and amide functional groups. Its synthesis typically involves multi-step organic reactions, including the formation of intermediates through the reaction of benzaldehyde with acetophenone, followed by amidation with aniline.

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO3 |

| Molecular Weight | 399.49 g/mol |

| Density | 1.174 g/cm³ |

| Boiling Point | 629.052°C |

| Melting Point | Not available |

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its ability to inhibit key enzymes involved in metabolic pathways, which could have implications in treating various diseases .

Receptor Binding

The compound has shown potential in binding to specific cellular receptors, modulating signal transduction pathways. This interaction is crucial for understanding its therapeutic potential in various biological contexts, such as cancer treatment and anti-inflammatory applications .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been investigated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in certain types of cancer cells. This effect is likely mediated through its interactions with cellular receptors and subsequent signaling pathways .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

Enzyme Interaction : The compound inhibits enzymes critical for cellular metabolism, potentially leading to reduced proliferation of cancer cells.

Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways, which may enhance or suppress various biological responses.

DNA Intercalation : There is evidence suggesting that this compound can intercalate into DNA or RNA structures, affecting gene expression and protein synthesis .

Study 1: Anticancer Effects

A study evaluating the anticancer effects of the compound on human breast cancer cell lines (MCF-7) reported significant reductions in cell viability at concentrations above 10 µM. The study concluded that the compound induces apoptosis through caspase activation pathways .

Study 2: Enzyme Inhibition

In a pharmacological study assessing enzyme inhibition, this compound was found to inhibit CYP enzymes (specifically CYP2C19 and CYP3A4), which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other medications .

Properties

IUPAC Name |

4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-18(2)24(28)23(26(30)27-21-16-10-5-11-17-21)22(19-12-6-3-7-13-19)25(29)20-14-8-4-9-15-20/h3-18,22-23H,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZKETACRYVPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675868 |

Source

|

| Record name | 4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444577-70-2 |

Source

|

| Record name | 4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.